1,1-Diethylurea
Overview
Description
Synthesis Analysis
The synthesis of 1,1-diethylurea involves molecular adducts with various nitro-substituted aromatic carboxylic acids. These adducts are prepared and characterized using techniques like infrared spectroscopy and, in some cases, single-crystal X-ray diffraction methods. The synthesis process reveals primary cyclic hydrogen-bonding interactions between the amide group of the substituted urea and the carboxylic acid group of the acids. This results in simple chain polymeric structures or, in some instances, cyclic tetramers (Smith et al., 2000).
Molecular Structure Analysis
1,1-Diethylurea exhibits a fascinating molecular structure characterized by hydrogen-bonded supramolecular self-assembles. These structures can form highly polar polymeric chains or non-polar cyclic dimers, depending on the conditions. Notably, 1,1-diethylurea tends to form cyclic dimers, which significantly influences its permittivity and conductivity properties in solutions (Świergiel & Jadżyn, 2016).
Chemical Reactions and Properties
The chemical reactions involving 1,1-diethylurea are diverse, including its interaction with other compounds to form complex structures. For instance, its adduct with pyrazine-2,3-dicarboxylic acid is characterized by asymmetric cyclic hydrogen-bonding interactions, leading to a ribbon polymer structure (Smith & Kennard, 2000). Such reactions highlight 1,1-diethylurea's ability to engage in hydrogen bonding, significantly affecting its chemical behavior.
Physical Properties Analysis
The physical properties of 1,1-diethylurea, such as its crystalline structure, are crucial for understanding its applications. X-ray crystallography studies reveal the cyclic hydrogen-bonded tetramer structures, which further evolve into chain polymers through weak hydrogen-bonding associations. These structural insights are essential for comprehending the material's physical characteristics and potential uses (Smith et al., 2000).
Scientific Research Applications
Supramolecular Self-Assemblies : 1,1-Diethylurea is capable of forming intermolecular hydrogen bonds, creating supramolecular entities like highly polar polymeric chains and non-polar cyclic dimers. This characteristic is significant for understanding electrical conductivity and permittivity in solutions (Świergiel & Jadżyn, 2016).
Organocatalyst in Arylations : 1,3-Diethylurea catalyzes transition-metal-free arylations of unactivated aromatic C-H bonds with aryl iodides, indicating its potential in synthetic chemistry (Zhao et al., 2018).
Molecular Adduct Formation : The adduct hydrate of 1,1-diethylurea with pyrazine-2,3-dicarboxylic acid shows primary asymmetric cyclic hydrogen-bonding interactions, leading to ribbon polymer structures (Smith & Kennard, 2000).
Co-crystal Synthesis : Molecular adducts of 1,1-diethylurea with various nitro-substituted aromatic carboxylic acids have been prepared, showcasing its role in crystal structure formation and hydrogen-bonding interactions (Smith, Coyne & White, 2000).
Compound Synthesis and Characterization : A compound with 1,1-diethylurea has been synthesized and characterized, providing insights into its molecular structure and potential applications in material sciences (Liao et al., 2022).
Surface Chemistry Studies : The reactions of ethyl isocyanate with silica surfaces, leading to the formation of 1,3-diethylurea, were studied, highlighting its role in surface chemistry and material science applications (Eley, Kiwanuka & Rochester, 1973).
Ultrasonic Study in Solutions : Investigations into the ultrasonic behavior of aqueous solutions of 1,3-diethylurea provide insights into the impact of solutes on solvent structure (Sasaki & Arakawa, 1969).
Sublimation Studies : The vapor pressure and enthalpy of sublimation for 1,1-diethylurea have been studied, contributing to thermodynamic understanding of urea derivatives (Zaitsau et al., 2003).
Safety And Hazards
When handling 1,1-Diethylurea, it is recommended to do so in a well-ventilated place and to wear suitable protective clothing. Contact with skin and eyes should be avoided, as should the formation of dust and aerosols . The use of non-sparking tools is advised, and measures should be taken to prevent fire caused by electrostatic discharge steam .
properties
IUPAC Name |
1,1-diethylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-3-7(4-2)5(6)8/h3-4H2,1-2H3,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMNHQRORINJKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060900 | |
Record name | N,N-Diethylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Diethylurea | |
CAS RN |
634-95-7, 50816-31-4 | |
Record name | N,N-Diethylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=634-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea, N,N-diethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634957 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethylurea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050816314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Diethylurea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165657 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Urea, N,N-diethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N-Diethylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.607 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1-diethylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.201 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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